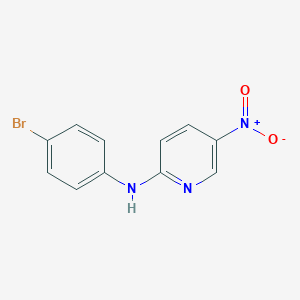
N-(4-bromophenyl)-5-nitropyridin-2-amine
Description
N-(4-Bromophenyl)-5-nitropyridin-2-amine is a nitro-substituted pyridine derivative featuring a 4-bromophenyl group attached to the pyridine ring via an amine linkage. Its structure combines electron-withdrawing groups (nitro and bromine) that influence electronic properties, solubility, and reactivity.
Properties
CAS No. |
109899-66-3 |
|---|---|
Molecular Formula |
C11H8BrN3O2 |
Molecular Weight |
294.1 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-nitropyridin-2-amine |
InChI |
InChI=1S/C11H8BrN3O2/c12-8-1-3-9(4-2-8)14-11-6-5-10(7-13-11)15(16)17/h1-7H,(H,13,14) |
InChI Key |
WJHZUYCOTRMCSB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=NC=C(C=C2)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=C(C=C2)[N+](=O)[O-])Br |
Synonyms |
(4-bromo-phenyl)-(5-nitro-[2]pyridyl)-amine |
Origin of Product |
United States |
Comparison with Similar Compounds
The following sections compare N-(4-bromophenyl)-5-nitropyridin-2-amine with structurally related compounds, focusing on opto-electronic properties, biological activity, synthetic methods, and physicochemical characteristics.
Structural Analogues with Varying Substituents
Key structural analogues include:
- Compound (c): N-(2-((Pyren-4-yl)methyleneamino)ethyl)-5-nitropyridin-2-amine (pyrene wing unit) .
- Compound (a): 9-[(5-Nitropyridin-2-aminoethyl)iminiomethyl]-anthracene (anthracene wing unit) .
- 3j : 5-(4-Bromophenyl)-N-(4-methoxyphenyl)-3-nitropyridin-2-amine (methoxy substituent) .
- 5c: N-(4-Bromophenyl)quinoline-2-carboxamide (quinoline core) .
Table 1: Substituent Effects on Core/Wing Units
Opto-Electronic Properties
Studies on pyrene/anthracene derivatives () reveal that wing units significantly influence opto-electronic behavior more than core units. For example:
- Energy Gaps : Compounds (a) and (c) exhibit lower energy gaps (2.8–3.1 eV) due to extended π-conjugation from anthracene/pyrene wings, enhancing charge delocalization . The target compound’s 4-bromophenyl group, being less conjugated, may result in a higher energy gap (~3.5–4.0 eV inferred).
- Reorganization Energy (λ) : Pyrene-based compound (c) shows λ = 0.12 eV, favoring high charge mobility. The bromophenyl substituent’s electron-withdrawing nature in the target compound may reduce λ slightly compared to electron-donating groups .
- Absorption/Emission : Pyrene and anthracene wings in compounds (a) and (c) enable strong absorption in UV-vis regions (λₐᵦₛ ~400–450 nm). The target compound’s simpler aryl group may shift absorption to shorter wavelengths (~300–350 nm) .
Table 2: Opto-Electronic Parameters
| Compound | Energy Gap (eV) | Reorganization Energy (eV) | Absorption λₐᵦₛ (nm) |
|---|---|---|---|
| Target Compound | ~3.5–4.0* | ~0.15* | ~300–350* |
| Compound (c) | 3.1 | 0.12 | 420 |
| Compound (a) | 2.8 | 0.14 | 410 |
*Inferred based on substituent effects.
Physicochemical Properties
- Solubility : Bromophenyl groups increase hydrophobicity compared to hydroxylated analogues (e.g., compound 1 in ). This may limit aqueous solubility but improve organic solvent compatibility .
- Melting Points : Bromine’s molecular weight and polarity may elevate the target compound’s melting point (~200–220°C) relative to methoxy-substituted derivatives (e.g., 3j , mp ~180°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


